molecular formula C8H24FNO2 B106582 Tetraethylammonium fluoride dihydrate CAS No. 63123-01-3

Tetraethylammonium fluoride dihydrate

Cat. No. B106582
CAS RN: 63123-01-3
M. Wt: 185.28 g/mol
InChI Key: HRTKQUHFGZFPPF-UHFFFAOYSA-M
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Description

Tetraethylammonium fluoride dihydrate is a chemical compound that has been studied for its unique hydrogen bonding and structural properties. It is part of a broader class of compounds where tetraalkylammonium ions pair with fluoride and water molecules to form various hydrates with distinct crystal structures and hydrogen bonding networks 10.

Synthesis Analysis

The synthesis of tetraethylammonium fluoride dihydrate involves the interaction of tetraethylammonium ions with fluoride sources. In one study, the synthesis of a related compound, tetraethylammonium [18F]fluoride, was achieved through the reaction of fluorotrimethylsilane with water, followed by hydrolysis, yielding a highly reactive fluoride that could be used for further chemical reactions . This method could potentially be adapted for the synthesis of tetraethylammonium fluoride dihydrate by controlling the water content to achieve dihydrate formation.

Molecular Structure Analysis

The molecular structure of tetraethylammonium fluoride dihydrate is characterized by a network of hydrogen bonds. Infrared spectroscopy and crystallographic studies have suggested the presence of planar (H2O·F−)2 clusters within the structure, which are linked by water molecules that bridge between the fluoride ion of one cluster and a water molecule of an adjacent cluster . These findings are consistent with the structural analysis of related compounds, such as tetramethylammonium fluoride hydrates, which also exhibit a hydrogen-bonded ionic/water framework .

Chemical Reactions Analysis

Tetraethylammonium fluoride dihydrate can participate in various chemical reactions due to its fluoride ion. For instance, it has been used as a base or fluorine source in the regioselective fluorination of dibromovinyl benzene derivatives, leading to the formation of bromo-fluorovinyl compounds with high yields and selectivity . Similarly, tetra-n-butylammonium fluoride, a compound with a similar fluoride source, has been employed in the conversion of bromoalkenes into alkynes, demonstrating the versatility of such fluoride hydrates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraethylammonium fluoride dihydrate are closely related to its hydration state and hydrogen bonding. The stability of the hydrates and the nature of the hydrogen bonds have been studied using thermodynamic and infrared spectroscopic methods. It has been found that the dissociation of hydrates involves the breaking of hydrogen bonds between water and fluoride ions, as well as between water molecules themselves . The strong hydrogen bonding is also evident in the formation of oxime solvates with tetra-n-butylammonium fluoride, where the fluoride anion engages in strong hydrogen bonding with the oxime hydroxyl group .

Scientific Research Applications

Hydrogen Bonding and Stability

  • Tetraethylammonium fluoride dihydrate plays a significant role in studies related to hydrogen bonding and stability. An investigation into its stability and structure revealed important insights into hydrogen bonds between water and fluoride ions. This research contributes to the understanding of hydrogen bonding patterns and the estimation of bond strengths in hydrates, such as tetraethylammonium fluoride dihydrate (Harmon, Southworth, & Harmon, 1993).

IR Spectra-Structure Correlations

  • Infrared (IR) spectroscopy has been used to establish structure correlations for tetraethylammonium fluoride dihydrate. This work aids in understanding the molecular structure and bonding within such compounds, specifically revealing details about water-fluoride clusters (Harmon, Gabriele, & Harmon, 1990).

Chemical Reactions and Synthesis

  • Tetraethylammonium fluoride dihydrate is instrumental in various chemical reactions and synthesis processes. For instance, it has been utilized in the conversion of bromoalkenes to alkynes (Okutani & Mori, 2009), and in the carbonylation of nitroarenes to carbamates (Gasperini et al., 2007). These studies highlight its role as a catalyst and reagent in organic chemistry.

Fluoride Ion Promotion in Synthesis

  • The compound is known for its role in promoting the alkylation of phenols, demonstrating its efficacy in producing alkyl phenyl ethers (Miller, So, & Clark, 1979). This underscores its utility in facilitating specific types of chemical synthesis.

Radiolabeling Applications

  • In the field of radiolabeling, tetraethylammonium fluoride dihydrate has been used to enhance the reactivity and flexibility of [18F]fluoride, a critical component in this domain (Brichard & Aigbirhio, 2014). This application is significant for the development of radiopharmaceuticals and medical imaging.

Catalytic Properties

  • Tetraethylammonium fluoride dihydrate's catalytic properties are also notable. It has been used as a catalyst in various organic reactions, emphasizing its role in promoting and facilitating chemical transformations (Gouda et al., 2023).

Safety And Hazards

Tetraethylammonium fluoride dihydrate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Relevant Papers One paper discusses the crystal structure of tetraethylammonium fluoride-water (4/11), a clathrate hydrate containing linear chains of edge-sharing (H2O)4F− tetrahedra and bridging water molecules . Another paper discusses a green hydrogen transfer process mediated by Tetraethylammonium fluoride for the selective reduction of biomass-derived aldehydes .

properties

IUPAC Name

tetraethylazanium;fluoride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTKQUHFGZFPPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylammonium fluoride dihydrate

CAS RN

63123-01-3, 98330-04-2
Record name Tetraethylammonium fluoride hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetraethylammonium fluoride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium fluoride dihydrate
Reactant of Route 2
Tetraethylammonium fluoride dihydrate
Reactant of Route 3
Tetraethylammonium fluoride dihydrate

Citations

For This Compound
71
Citations
RK Sharma, JL Fry - The Journal of Organic Chemistry, 1983 - ACS Publications
… Similar results were obtained during our attempts to dehydrate tetraethylammonium fluoride dihydrate. Overall, these results indicte that hydrated TBAF can be dehydrated (eq 1) but …
Number of citations: 312 pubs.acs.org
KM Harmon, BA Southworth, J Harmon - Journal of molecular structure, 1993 - Elsevier
… Table 4 Assignment of the IR bands (in cm-‘) of the water-fluoride ion structure in tetraethylammonium fluoride dihydrate, based on the proposed model (see text)* …
Number of citations: 7 www.sciencedirect.com
I Gennick, KM Harmon, J Hartwig - Inorganic Chemistry, 1977 - ACS Publications
… desiccator to give tetraethylammonium fluoride dihydrate. Since the dihydrate is madeby dehydration of the solid trihydrate, it has not been obtained in macrocrystalline form but rather …
Number of citations: 42 pubs.acs.org
KM Harmon, GF Avci, J Harmon, AC Thiel - Journal of Molecular Structure, 1987 - Elsevier
Tetramethylammonium fluoride trihydrate and tetrahydrate are framework clathrate hydrates that form at 0C; once formed these hydrates remain as stable, crystalline solids at 25C. …
Number of citations: 17 www.sciencedirect.com
KM Harmon, DM Brooks - Journal of molecular structure, 1993 - Elsevier
… 1 l(B), Table 4) is so similar to that of tetraethylammonium fluoride dihydrate [5,9] that we assume they have similar water-fluoride structures. We have proposed [9] a structure for …
Number of citations: 17 www.sciencedirect.com
KM Harmon, J Harmon - Journal of Molecular Structure, 1982 - Elsevier
… However, when tetraethylammonium fluoride dihydrate is prepared by dehydration of solid trihydrate, it is obtained as a free-flowing, microcrystalline powder unsuitable for diffraction …
Number of citations: 26 www.sciencedirect.com
EJ Corey, JO Albright - The Journal of Organic Chemistry, 1983 - ACS Publications
… Attempted Dehydration of Tetraethylammonium Fluoride Dihydrate at 77 C. Tetraethylammonium fluoride dihydrate (Eastman) was examined by 19F NMR spectroscopy and found to …
Number of citations: 31 pubs.acs.org
C Gilissen, G Bormans, T de Groot… - Journal of Labelled …, 1998 - Wiley Online Library
… N-(2-fluoroethyl)phthalimide (5) N-[2-(p-Toluenesulfonyloxy)ethyl]phthalimide (4) (0.2 g, 0.57 mmol) was dissolved in 25 ml acetonitrile and tetraethylammonium fluoride dihydrate (0, 12 …
T HARADAHIRA, M MAEDA, H OMAE… - Chemical and …, 1984 - jstage.jst.go.jp
… Tetraethylammonium fluoride dihydrate was kept under reduced pressure for 5 d at room temperature. Tetra-n—butylammonium fluoride trihydrate was dissolved in dry benzene and …
Number of citations: 46 www.jstage.jst.go.jp
S Stone-Elander, P Roland, L Eriksson… - European journal of …, 1986 - Springer
… Tetraethylammonium fluoride dihydrate was obtained from Janssen Chimica (Beerse, Belgium). Silver oxide (AgzO), lithium aluminum hydride (LiA1H4), tetrahydrofuran (TttF), hyroiodic …
Number of citations: 14 link.springer.com

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